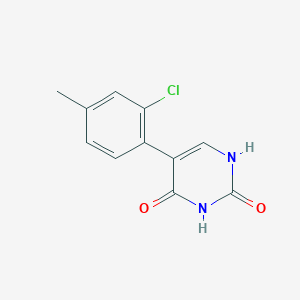
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% (5-CFHP) is an organic compound belonging to the class of pyrimidines. It is a colorless, crystalline solid with a melting point of 115-117°C. 5-CFHP has a wide range of applications in scientific research and laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of organic compounds, including polymers, drugs, and dyes. 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% has also been used in the synthesis of a number of biologically active compounds, such as antifungal agents, antiviral agents, and anticancer agents.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, and to interact with certain proteins, such as aromatase. This may explain its potential applications in the treatment of certain diseases and disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% are not well understood. However, it has been shown to have antioxidant and anti-inflammatory properties, and to inhibit the growth of certain types of cancer cells. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments are its low cost and its high yields. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. The main limitation of using 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is that its mechanism of action is not fully understood, which may limit its usefulness in certain applications.
Direcciones Futuras
The potential future directions for 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action, its potential applications in the treatment of certain diseases and disorders, and its potential uses in the synthesis of other organic compounds. Additionally, further research into its biochemical and physiological effects, as well as its potential toxicity, is needed. Finally, further research into its potential applications in the development of novel drugs, polymers, and dyes is needed.
Métodos De Síntesis
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% can be synthesized via a two-step reaction. The first step involves reacting 3-chloro-5-fluorophenol with an aqueous solution of ammonium acetate to form a diazonium salt. This diazonium salt is then reacted with 2-hydroxy-4-methylpyrimidine to form the desired product, 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95%. This method of synthesis is advantageous due to its high yields and low cost.
Propiedades
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-1-6(2-9(12)3-8)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWKABIQWIHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686832 |
Source


|
| Record name | 5-(3-Chloro-5-fluorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine | |
CAS RN |
1111113-16-6 |
Source


|
| Record name | 5-(3-Chloro-5-fluorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














